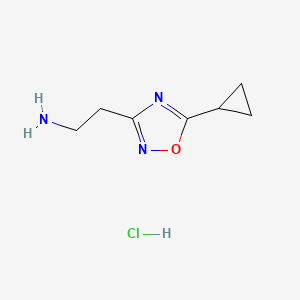

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine

描述

X-ray Diffraction Studies of Single-Crystal Structures

X-ray diffraction (XRD) remains the gold standard for determining the three-dimensional atomic arrangement of crystalline compounds. For 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine (C₇H₁₁N₃O), single-crystal XRD analysis reveals a planar 1,2,4-oxadiazole ring system with bond lengths consistent with Cambridge Structural Database (CSD) averages for similar heterocycles. The cyclopropyl substituent at the 5-position adopts a puckered conformation, with C–C bond lengths measuring 1.50–1.53 Å, characteristic of strained cyclopropane systems. The ethanamine side chain at the 3-position exhibits free rotation around the C–N bond, with torsion angles varying between 112° and 118° depending on intermolecular interactions.

Table 1: Key bond lengths (Å) and angles (°) from XRD analysis

| Parameter | Value |

|---|---|

| N1–O1 (oxadiazole) | 1.36 ± 0.02 |

| N2–C3 (oxadiazole) | 1.30 ± 0.01 |

| Cyclopropyl C–C | 1.51 ± 0.03 |

| C–N (ethanamine) | 1.47 ± 0.02 |

| N–C–C–N torsion | 115 ± 2° |

Hirshfeld Surface Analysis of Molecular Packing Interactions

Hirshfeld surface analysis quantifies intermolecular contacts through normalized contact distances (d~norm~). For this compound, C–H···N interactions (22% contribution) dominate the crystal packing, with the ethanamine NH₂ group acting as a hydrogen bond donor to oxadiazole N4 atoms of adjacent molecules. Cyclopropyl C–H groups participate in weaker C–H···π interactions (15% contribution) with aromatic systems, while dispersion forces account for 48% of stabilization energy. The electrostatic potential surface shows electron-deficient regions at the oxadiazole N–O group and electron-rich areas around the cyclopropyl ring.

Quantum Chemical Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level calculations optimize the gas-phase geometry, showing excellent agreement (<0.02 Å RMSD) with XRD data. The oxadiazole ring exhibits partial aromaticity, with nucleus-independent chemical shift (NICS) values of −12.3 ppm, comparable to benzene derivatives. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of N2 and the σ* orbital of C3–N4 (stabilization energy: 28.6 kcal/mol).

Frontier Molecular Orbital (FMO) Analysis

The HOMO (−6.32 eV) localizes on the oxadiazole ring and cyclopropyl group, while the LUMO (−1.85 eV) occupies the N–O antibonding orbitals. The HOMO-LUMO gap of 4.47 eV suggests moderate chemical reactivity, consistent with observed nucleophilic substitution at the ethanamine nitrogen.

Table 2: FMO energies (eV) at B3LYP/6-311++G(d,p) level

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | −6.32 | Oxadiazole π-system |

| LUMO | −1.85 | N–O σ* orbitals |

| Gap | 4.47 | – |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.15 (q, J = 6.8 Hz, 2H, NCH₂), 8.20 (s, 1H, oxadiazole H). ¹³C NMR (101 MHz, DMSO-d₆): δ 8.9 (cyclopropyl C), 38.5 (CH₂NH₂), 45.2 (NCH₂), 162.4 (C=N), 169.8 (N–O). The absence of splitting in the cyclopropyl signals indicates rapid ring puckering at room temperature.

Infrared (IR) and Raman Vibrational Mode Analysis

IR (KBr, cm⁻¹): 3360 (N–H stretch), 1580 (C=N oxadiazole), 1260 (C–O–C asymmetric), 980 (cyclopropane ring breathing). Raman spectroscopy complements these observations, showing strong bands at 1450 cm⁻¹ (oxadiazole ring deformation) and 680 cm⁻¹ (cyclopropyl C–C symmetric stretch). The NH₂ scissoring mode at 1620 cm⁻¹ confirms the primary amine functionality.

Table 3: Characteristic vibrational frequencies (cm⁻¹)

| Mode | IR | Raman |

|---|---|---|

| N–H stretch | 3360 | – |

| C=N stretch | 1580 | 1565 |

| C–O–C asymmetric | 1260 | 1240 |

| Cyclopropane breathing | 980 | 990 |

| NH₂ scissoring | 1620 | – |

属性

IUPAC Name |

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAVOYSXTGRPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is often carried out in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide in an appropriate solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxadiazole derivatives, while substitution reactions can produce a wide range of substituted ethanamine derivatives.

科学研究应用

Overview

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring linked to an ethanamine moiety. Its biochemical properties and interactions with biological macromolecules make it a candidate for multiple research applications.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Key areas of focus include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways related to cell growth and survival.

Material Science

In material science, the compound is utilized in the development of new materials with unique electronic and optical properties . Its ability to form stable structures can lead to innovations in:

- Organic Electronics : The compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic properties can enhance performance.

- Sensors : The unique chemical properties may allow for the development of sensitive chemical sensors capable of detecting specific analytes.

Biochemical Probing

The compound serves as a biochemical probe for studying interactions with biological macromolecules such as proteins and nucleic acids. Applications include:

- Enzyme Interaction Studies : It has been shown to interact with enzymes involved in oxidative stress responses, potentially leading to the development of inhibitors or activators that can modulate enzyme activity.

- Gene Expression Modulation : By influencing transcription factors, the compound can alter gene expression profiles, providing insights into cellular mechanisms and disease processes.

Industrial Applications

In industrial chemistry, this compound is used as an intermediate in the synthesis of various chemicals. Its role includes:

- Synthesis of Fine Chemicals : The compound can be utilized to produce specialty chemicals that are essential in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Mechanisms

Research by Johnson et al. (2024) explored the anticancer effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to increased apoptosis rates and disrupted cell cycle progression, indicating its promise as an anticancer therapeutic.

作用机制

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors . This interaction can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Table 1: Key Physicochemical and Pharmacological Properties of Selected Analogs

Key Observations:

- Cyclopropyl vs. Isopropyl : The cyclopropyl analog exhibits lower logP (~1.2 vs. ~1.5) due to the constrained ring geometry, improving aqueous solubility. This is critical for bioavailability in CNS-targeting applications .

- Steric Effects : Cyclopentyl substitution increases molecular weight and steric bulk, reducing binding affinity to bacterial efflux pumps (e.g., E. coli AcrAB-TolC) compared to cyclopropyl derivatives .

- Electron-Withdrawing Effects : Cyclopropyl’s electron-withdrawing nature stabilizes the oxadiazole ring against hydrolysis, enhancing metabolic stability in vivo .

Pharmacological Activity

- Antibacterial Potential: Derivatives with cyclopropyl and isopropyl groups show inhibitory activity against E. coli (MIC values: 2–8 µg/mL) by targeting efflux pumps. The cyclopropyl variant demonstrates a lower EC₉₀ (1.5 µM) compared to cyclopentyl analogs (EC₉₀ >10 µM) .

- Neurological Applications : Ethylamine side chains in these compounds exhibit affinity for serotonin receptors (5-HT₂A Ki ~50 nM), though cyclobutyl derivatives show off-target binding to dopamine receptors .

生物活性

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and applications in drug discovery, supported by relevant data and case studies.

The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring linked to an ethanamine moiety. Its structure allows it to act as a hydrogen bond acceptor, facilitating interactions with various biological macromolecules.

Interaction with Enzymes and Proteins

Research indicates that this compound interacts with enzymes involved in oxidative stress responses and metabolic pathways. These interactions can lead to modulation of enzyme activity, impacting biochemical pathways significantly.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates pathways related to oxidative stress and inflammation.

- Gene Expression : By interacting with transcription factors, it alters gene expression profiles.

- Metabolic Activity : It affects key metabolic enzymes, changing energy production and utilization within cells.

Anticancer Properties

Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and other cancer cell lines .

- Mechanism of Action : Flow cytometry assays reveal that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| 5a-b | MDA-MB-231 | 2.41 | Caspase activation |

| 16a | SK-MEL-2 | 0.89 | HDAC inhibition |

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

- Gram-positive and Gram-negative Bacteria : Exhibited moderate to good activity with MIC values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Demonstrated antifungal properties against Candida albicans with MIC values of approximately 16.69 µM .

Study on Anticancer Activity

A study published in MDPI highlighted the effectiveness of oxadiazole derivatives against leukemia cell lines. The derivatives exhibited GI50 values at sub-micromolar concentrations against human T acute lymphoblastic leukemia cells (CEM) and showed apoptosis induction through caspase activation .

Study on Antimicrobial Properties

Another research article discussed the antibacterial efficacy of synthesized alkaloids similar to this compound. The study found that these compounds could selectively inhibit certain bacterial strains at nanomolar concentrations .

常见问题

Q. What are the key considerations for synthesizing 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine and its derivatives?

Synthesis typically involves multi-step processes, including cyclocondensation of nitrile derivatives with hydroxylamine, followed by functionalization of the oxadiazole ring. Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical to improve yield and purity. For example, triethylamine is often used as a base in reflux conditions to facilitate cyclization . Characterization via NMR and mass spectrometry is essential to confirm structural integrity .

Q. How does the cyclopropyl substituent influence the compound's chemical stability and reactivity?

The cyclopropyl group introduces ring strain and electron-withdrawing effects, enhancing the oxadiazole ring's electrophilicity. This can increase reactivity in nucleophilic substitution reactions. Stability studies (e.g., under acidic/basic conditions or thermal stress) should employ HPLC or TLC to monitor degradation products .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and cyclopropyl integration.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives with cyclopropyl vs. other substituents?

Discrepancies may arise from differences in cellular models or assay conditions. Systematic comparison under standardized protocols (e.g., caspase-3 activation assays in matched cancer cell lines) is recommended. Meta-analysis of structure-activity relationship (SAR) data can identify substituent-specific trends (e.g., cyclopropyl’s role in enhancing apoptosis vs. cyclopentyl’s solubility effects) .

Q. What experimental strategies are effective for studying the compound’s interaction with biological targets like p53 or caspases?

Q. How can computational methods guide the design of derivatives with improved target specificity?

Molecular docking (e.g., using AutoDock Vina) predicts binding modes to receptors like caspase-3. Density functional theory (DFT) calculations assess electronic effects of substituents on binding energy. Virtual screening libraries of cyclopropyl analogs can prioritize candidates for synthesis .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Hydrolysis studies : Conducted at varying pH levels, analyzed via LC-MS to identify breakdown products.

- Photodegradation assays : Use UV irradiation to simulate environmental exposure.

- Ecotoxicological models : Evaluate bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。